molecular formula C12H13NO2S B14650255 5,5-Dimethyl-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid CAS No. 51932-22-0

5,5-Dimethyl-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid

Katalognummer: B14650255
CAS-Nummer: 51932-22-0
Molekulargewicht: 235.30 g/mol
InChI-Schlüssel: LMDMMKVXSHZKMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-Dimethyl-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 2-phenyl-1,3-thiazole-4-carboxylic acid with dimethyl ketone under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is carried out under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as crystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

5,5-Dimethyl-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives .

Wissenschaftliche Forschungsanwendungen

5,5-Dimethyl-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Research explores its use as a lead compound for developing new drugs with anti-inflammatory, analgesic, and anticancer activities.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Wirkmechanismus

The mechanism of action of 5,5-Dimethyl-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For instance, it may inhibit microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenyl-1,3-thiazole-4-carboxylic acid: Similar structure but lacks the dimethyl groups.

    4,5-Dihydro-2-phenyl-1,3-thiazole: Lacks the carboxylic acid group.

    5,5-Dimethyl-2-phenyl-1,3-thiazole: Lacks the dihydro structure.

Uniqueness

5,5-Dimethyl-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid is unique due to the presence of both dimethyl groups and the carboxylic acid functionality. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

51932-22-0

Molekularformel

C12H13NO2S

Molekulargewicht

235.30 g/mol

IUPAC-Name

5,5-dimethyl-2-phenyl-4H-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C12H13NO2S/c1-12(2)9(11(14)15)13-10(16-12)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,14,15)

InChI-Schlüssel

LMDMMKVXSHZKMI-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(N=C(S1)C2=CC=CC=C2)C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.